molecular formula C13H22N6O B1619878 s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- CAS No. 21868-44-0

s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-

Cat. No.: B1619878
CAS No.: 21868-44-0
M. Wt: 278.35 g/mol
InChI Key: VWAKJKCNEQAWPI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-morpholin-4-yl-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O/c14-12-15-11(10-18-4-2-1-3-5-18)16-13(17-12)19-6-8-20-9-7-19/h1-10H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAKJKCNEQAWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC(=NC(=N2)N3CCOCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176269
Record name s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21868-44-0
Record name s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021868440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- typically involves the reaction of 2-amino-4-chloro-6-(piperidinomethyl)-s-triazine with morpholine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The amino and morpholino groups undergo oxidation under controlled conditions. Common oxidizing agents include:

  • Hydrogen peroxide (H₂O₂) in aqueous or alcoholic solvents at 25–50°C, yielding hydroxylated derivatives .

  • Potassium permanganate (KMnO₄) in acidic media, producing oxidized morpholino intermediates .

Example Reaction:
C10H18N6O+H2O2C10H17N6O2+H2O\text{C}_{10}\text{H}_{18}\text{N}_6\text{O} + \text{H}_2\text{O}_2 \rightarrow \text{C}_{10}\text{H}_{17}\text{N}_6\text{O}_2 + \text{H}_2\text{O}
Products show increased polarity and altered biological activity .

Reduction Reactions

Reduction targets the triazine ring or substituents:

  • Sodium borohydride (NaBH₄) in ethanol selectively reduces the triazine ring to form dihydrotriazine derivatives .

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces morpholino groups to secondary amines .

Key Product:
Reduction with NaBH₄ produces intermediates for further functionalization (e.g., alkylation) .

Nucleophilic Substitution Reactions

The triazine core undergoes substitution at the 2-, 4-, or 6-positions, influenced by steric and electronic factors .

Reagents and Conditions

Position Nucleophile Solvent Temperature Yield
2-ChloroPiperidineDMSO70°C82%
4-MorpholinoAniline derivativesAcetonitrile50°C75%
6-PiperidineThiols (-SH)DMFRT68%

Mechanistic Insight:
Electron-withdrawing groups (e.g., morpholino) deactivate the triazine ring, requiring harsher conditions for substitution .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introduction:

  • Suzuki-Miyaura Reaction: Uses boronic acids with Pd(PPh₃)₄ in dioxane (80°C), achieving 60–85% yields .

  • Buchwald-Hartwig Amination: Forms C-N bonds with aryl halides, yielding pharmacologically relevant derivatives .

Example Application:
Functionalized triazines show enhanced EGFR/PI3K/AKT/mTOR pathway inhibition (IC₅₀: 2.29–15.73 μM) .

Acid/Base-Mediated Transformations

  • Hydrolysis: Under acidic conditions (HCl, 100°C), the morpholino group hydrolyzes to form secondary amines .

  • Deprotonation: Sodium hydride (NaH) in THF deprotonates the amino group, enabling alkylation with electrophiles .

Comparative Reactivity Table

Reaction Type Key Reagents Major Products Biological Relevance
OxidationH₂O₂, KMnO₄Hydroxylated triazinesEnhanced solubility
ReductionNaBH₄, LiAlH₄DihydrotriazinesIntermediate synthesis
SubstitutionPiperidine, thiolsDisubstituted triazinesAntimicrobial agents
Cross-couplingPd catalysts, boronic acidsAryl/alkyl-functionalized derivativesAnticancer activity

Stability and Degradation Pathways

  • Thermal Degradation: Decomposes above 200°C, forming cyanuric acid and piperidine derivatives .

  • Photolysis: UV exposure in aqueous media generates free radicals, leading to ring-opening products .

Scientific Research Applications

s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. It is studied for its potential as an antibacterial, antiviral, anticancer, and antifungal agent . S-Triazine derivatives are also useful as organic reagents, energetics, and in new materials .

Scientific Research Applications

S-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- has a wide array of applications in scientific research:

  • Chemistry It is used as a building block for synthesizing complex molecules and materials.
  • Biology It is investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
  • Medicine It is explored for its anticancer, antimicrobial, and antiviral properties.
  • Industry It is utilized in developing agrochemicals, dyes, and polymers.

Chemical Reactions

s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- undergoes various chemical reactions, including:

  • Oxidation The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution The compound can undergo nucleophilic substitution reactions, where the amino or morpholino groups are replaced by other nucleophiles.

s-Triazine Derivatives as Topoisomerase Inhibitors

Compound 1 gives an IC50 of 57.6 µM. Additionally, the binding of compound 1 with the htIIα ATPase domain was proved via microscale thermophoresis (MST) and molecular dynamics (MD) .

s-Triazine Derivatives as Dual Phosphoinositide 3-Kinase and Mammalian Target of Rapamycin Inhibitors

Compound 2 exhibited excellent anti-cancer potency for A549, MCF-7 (breast cancer) and Hela (cervical cancer) cell lines with IC50 values of 0.20 μM, 1.25 μM, and 1.03 μM, respectively . Western blot analysis proved derivative 2 could suppress the phosphorylation of AKT . The degree of inhibition (%) demonstrated selective inhibition of PI3Kα/mTOR, unlike epidermal growth factor receptors (EGFR, c-Met, VEGFR-2, and EGFRL858R/T790M) . Compound 3 showed the highest cytotoxic activity against MDA-MB321 (breast cancer), MCF-7, HeLa, and HepG2 (human hepatocellular carcinoma) cells with IC50 values of 15.83 μM, 16.32 μM, 2.21 μM, and 12.21 μM, respectively . Kinase inhibitory activity (IC50) of derivative 3 was equal to 3.41 nM for PI3K, and 8.45 nM for mTor .

s-Triazine Derivatives as Epidermal Growth Factor Receptor Inhibitors

Compound 19 substituted by 3-fluorphenylamino groups presented the highest IC50 against cancer cell lines [HeLa—39.7 µM; MCF-7—41.5 µM; HL-60 (human pro-myelocytic leukemia cell)—23.1 µM; HepG2—31.2] . This compound was nontoxic to normal epithelial cells MCF-12A while at a concentration of 10 nM the inhibition of EGFR-TK by 19 was equal 96.4% . Compound 20 (IC50= 2.54 µM) . An in vitro study against MDA-MB-21, BT-474 (breast tumor) and MCF-7 showed an increase of apoptosis rates . In addition, a significant decline expression of β-catenin was noticed in MDA-MB-21 cell lines . Compound 21 presented IC .

s-Triazine Derivatives as Focal Adhesion Kinase Inhibitors

Mechanism of Action

The mechanism of action of s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The pharmacological activity of s-triazine derivatives is highly dependent on substituent chemistry. Below is a comparative analysis of key analogues:

Compound Substituents Key Functional Groups Biological Activity Reference
Target Compound (CAS 57989-76-1) 2-amino, 4-morpholino, 6-(piperidinomethyl) Amino (electron-donating), morpholino, piperidine Antimicrobial, anti-HIV potential
4-Chloro-N,N-diethyl-6-morpholino-triazine 4-chloro, 6-morpholino, N,N-diethylamino Chloro (electron-withdrawing), morpholino Not specified (likely herbicide activity)
6-Aryl-4-(4-methylpiperidino)-triazines 6-aryl (e.g., 4-fluorophenyl, 4-chlorophenyl), 4-(4-methylpiperidino) Aryl (electron-modifying), methylpiperidine Antileukemic activity
Piperidine-linked amino-triazines (e.g., 6a1) 2,4,6-triamine with piperidinyl and mesitylamino Multiple amines, piperidine, aromatic groups Anti-HIV activity
Atrazine 2-chloro, 4-ethylamino, 6-isopropylamino Chloro, alkylamino Herbicide, endocrine disruptor

Key Observations:

  • Electron-Donating vs.
  • Dual Heterocyclic Substituents: The combination of morpholino (oxygen-containing) and piperidinomethyl (nitrogen-containing) groups may improve bioavailability compared to simpler derivatives like 4-methylpiperidino analogues .
  • Pharmacological Specificity: Piperidine-linked triazines () show anti-HIV activity, suggesting the target compound’s piperidinomethyl group could confer similar antiviral properties .

Physicochemical and Environmental Properties

  • Solubility and Lipophilicity: The morpholino group increases water solubility, while the piperidinomethyl group balances lipophilicity, likely improving blood-brain barrier penetration compared to purely hydrophilic derivatives .
  • Environmental Persistence: Unlike herbicidal s-triazines (e.g., atrazine), the target compound’s complex substituents may reduce environmental persistence due to enhanced biodegradability via microbial amidohydrolases .

Biological Activity

s-Triazine derivatives, particularly 2-amino-4-morpholino-6-(piperidinomethyl)-, have garnered significant attention in recent years due to their diverse biological activities, particularly in the fields of oncology and infectious disease. This article provides a comprehensive overview of the biological activity of this compound, including its anticancer properties, mechanisms of action, and other therapeutic potentials.

Structure and Properties

The s-triazine core is a six-membered heterocyclic compound featuring three nitrogen atoms, which contributes to its unique chemical reactivity and biological properties. The specific compound under discussion, 2-amino-4-morpholino-6-(piperidinomethyl)-, incorporates both morpholino and piperidinomethyl groups that enhance its lipophilicity and potential binding interactions with biological targets.

Anticancer Activity

Numerous studies have evaluated the anticancer activity of s-triazine derivatives. The compound 2-amino-4-morpholino-6-(piperidinomethyl)- has shown promising results against various cancer cell lines:

  • Cell Lines Tested : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
CompoundCell LineIC50 (μM)Mechanism of Action
2-amino-4-morpholino-6-(piperidinomethyl)-MCF-73.66 ± 0.96Induction of apoptosis via EGFR pathway inhibition
HCT-1160.50 ± 0.080PI3K/AKT/mTOR signaling pathway modulation
HepG23.01 ± 0.49Antiproliferative effects through enzyme inhibition

The compound exhibited potent antiproliferative activity with IC50 values comparable to established chemotherapeutics like Tamoxifen, demonstrating effective inhibition of the epidermal growth factor receptor (EGFR) and downstream signaling pathways such as PI3K/AKT/mTOR .

  • EGFR Inhibition : The compound binds effectively to the EGFR, leading to reduced phosphorylation and activation of downstream signaling pathways that promote cell survival and proliferation .
  • Induction of Apoptosis : Studies indicate that treatment with this s-triazine derivative results in increased apoptotic cell death in cancer cell lines, suggesting its potential use as a chemotherapeutic agent .
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumorigenesis, enhancing its anticancer efficacy .

Antiviral Activity

Beyond its anticancer properties, s-triazine derivatives have also been investigated for their antiviral activities. Certain analogs have demonstrated effectiveness against viral enzymes such as NS5B RNA polymerase, which is crucial for viral replication .

Study on Anticancer Activity

A detailed study investigated the anticancer effects of various s-triazine derivatives, including 2-amino-4-morpholino-6-(piperidinomethyl)-. The results indicated that compounds with enhanced lipophilicity showed better binding affinities to EGFR and improved cytotoxicity against cancer cell lines .

Comparative Analysis

In a comparative analysis of different derivatives, those containing morpholino groups exhibited superior activity compared to those with pyrazole substitutions. This highlights the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-4-morpholino-6-(piperidinomethyl)-s-triazine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on the triazine ring. A common approach involves reacting s-triazine hydrazine precursors with morpholine and piperidinomethyl groups in ethanol under acidic catalysis (e.g., CH₃COOH), followed by recrystallization for purification . Purity verification requires elemental analysis, FT-IR, and ¹H/¹³C NMR spectroscopy to confirm structural integrity. X-ray crystallography (e.g., triclinic system, P-1 space group) provides definitive conformation .

Q. How can aqueous solubility be experimentally determined for this compound, and what factors influence it?

  • Methodological Answer : Solubility can be measured using shake-flask methods in buffered solutions (pH 1–7.4) at 25°C, followed by HPLC-UV quantification . Substituents like morpholino and piperidinomethyl groups increase hydrophobicity, reducing solubility compared to simpler s-triazine derivatives (e.g., 2,4-bis(dimethylamino)-6-morpholino-s-triazine) .

Q. What spectroscopic techniques are essential for characterizing substituent effects on the triazine ring?

  • Methodological Answer : ¹H NMR detects proton environments near substituents (e.g., piperidinomethyl CH₂ groups at δ 3.2–3.5 ppm). ¹³C NMR identifies electronic effects on the triazine ring carbons (e.g., downfield shifts for electron-withdrawing groups). FT-IR confirms functional groups (e.g., N-H stretching at 3400 cm⁻¹ for the amino group) .

Advanced Research Questions

Q. How can Quantitative Structure-Retention Relationship (QSRR) models predict chromatographic behavior for derivatives of this compound?

  • Methodological Answer : Use reverse-phase HPLC to measure retention times under standardized conditions. Compute lipophilicity parameters (e.g., logP via software like ACD/Labs) and correlate with molecular descriptors (e.g., polar surface area, molar refractivity) using multiple linear regression. This predicts retention behavior for novel derivatives, aiding drug design .

Q. What strategies resolve contradictions in antimicrobial activity data across structural analogs?

  • Methodological Answer : Perform comparative structural analysis (e.g., substituent electronegativity, steric effects) paired with microbial susceptibility profiling. For example, electron-withdrawing groups (e.g., -CF₃) enhance activity against Mycobacterium tuberculosis but reduce efficacy against Gram-negative bacteria due to membrane permeability differences . Validate via time-kill assays and checkerboard synergy testing .

Q. How do microbial degradation pathways for s-triazine derivatives inform bioremediation studies?

  • Methodological Answer : Isolate soil bacteria (e.g., Arthrobacter spp.) capable of hydrolyzing the triazine ring. Use ¹⁴C-labeled compounds to track catabolic pathways via LC-MS. Gene expression profiling (e.g., atzA and trzN genes) identifies enzymatic cleavage mechanisms. Microcosm studies validate degradation rates under varying pH and organic matter conditions .

Q. What computational methods elucidate the compound’s binding affinity to biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., Mycobacterium enoyl-ACP reductase). Use DFT calculations to optimize geometry and assess electrostatic potential maps. Molecular dynamics simulations (e.g., GROMACS) evaluate binding stability over 100 ns trajectories, correlating with MIC values from in vitro assays .

Contradiction Analysis

Q. Why do some studies report high anti-tubercular activity while others show limited efficacy?

  • Methodological Answer : Discrepancies arise from variations in bacterial strain virulence (e.g., H37Rv vs. clinical isolates) and assay conditions (e.g., Middlebrook 7H10 vs. BACTEC broth). Standardize protocols using CLSI guidelines and include positive controls (e.g., isoniazid). Synergistic effects with adjuvants (e.g., efflux pump inhibitors) may enhance activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-
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s-Triazine, 2-amino-4-morpholino-6-(piperidinomethyl)-

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